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Compound of Interest

Compound Name:
3-(3,5-dimethyl-1H-pyrazol-4-

yl)propanimidamide

CAS No.: 2097954-34-0

Cat. No.: B1492773

Get Quote

Executive Summary
The integration of propanimidamide (propionamidine) functionalities into pyrazole scaffolds

represents a niche but highly potent area of medicinal chemistry. These analogs—specifically

N-substituted pyrazole-propanimidamides and pyrazole-1-propanimidamides—have emerged

as versatile pharmacophores exhibiting significant antioxidant, antidiabetic (via

-glucosidase inhibition), and anti-inflammatory properties.

This guide provides a structural comparison of key pyrazole propanimidamide analogs,

analyzing their Structure-Activity Relationships (SAR), synthesis pathways, and functional

performance against standard therapeutic benchmarks like Ascorbic Acid and Acarbose.

Structural Classification & SAR Analysis
The pyrazole propanimidamide class can be distinctively categorized based on the attachment

point of the amidine moiety to the pyrazole ring and the nature of the nitrogen substitution.
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Class I: -Benzyl- -(pyrazolyl)propanimidamides
Core Structure: A propanimidamide core where the amidine carbon is linked to an ethyl group,

one nitrogen is substituted with a benzyl group, and the other is linked to the C3 or C5 position

of a pyrazole ring.

Primary Mechanism: Radical Scavenging (Antioxidant), Dielectric Stabilization.

Key Feature: The conjugated amidine system allows for electron delocalization, stabilizing

radical species.

Class II: 1H-Pyrazole-1-propanimidamides (N-Hydroxy
Derivatives)
Core Structure: The propanimidamide chain is attached to the

nitrogen of the pyrazole ring. These often exist as

-hydroxy (amidoxime) derivatives.

Primary Mechanism: Enzyme Inhibition (

-glucosidase/

-amylase).

Key Feature: The

-hydroxy group acts as a hydrogen bond donor/acceptor, mimicking transition states in
hydrolytic enzymes.

Comparative Performance Matrix
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Feature

Class I:

-Benzyl-

-(pyrazolyl) Analog

Class II: Pyrazole-
1-propanimidamide
(N-OH)

Standard (Ascorbic
Acid / Acarbose)

Primary Target
Oxidative Stress

(DPPH Radical)

Metabolic Enzymes (

-glucosidase)
N/A

Molecular Weight ~240-280 Da ~180-220 Da 176 Da / 645 Da

Lipophilicity (LogP) Moderate (2.5 - 3.5) Low (0.5 - 1.5) -1.85 / -

DPPH Scavenging
72.76% (at 100

M)
< 40% 88.63%

Enzyme Inhibition Low 61.0% - 67.1% 58.9%

Bioavailability
High (Lipophilic

Benzyl group)

Moderate (Polar N-OH

group)
Variable

Analyst Note: Class I analogs show superior potential as antioxidants due to the lipophilic

benzyl moiety facilitating cell membrane penetration, whereas Class II analogs are more

effective as hydrophilic enzyme inhibitors in the gut lumen.

Mechanistic Pathways
Antioxidant Radical Scavenging (Class I)
The antioxidant activity of Class I analogs is driven by the Hydrogen Atom Transfer (HAT)

mechanism. The amidine nitrogen facilitates the stabilization of the resulting radical.

Enzyme Inhibition (Class II)
Class II analogs function as competitive inhibitors of carbohydrate-hydrolyzing enzymes. The
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-hydroxy-propanimidamide moiety mimics the geometry of the glycosidic transition state.
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Figure 1: Dual mechanistic pathways of Pyrazole Propanimidamide analogs targeting Oxidative

Stress (Top) and Metabolic Regulation (Bottom).

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for

evaluating these analogs.

Synthesis of N-Benzyl-N'-(5-methyl-1H-pyrazol-3-yl)
propanimidamide
Objective: Synthesize the Class I antioxidant lead compound.

Reagents:

3-Amino-5-methylpyrazole

-Benzylpropionimidate (prepared in situ)

Ethanol (Anhydrous)

Glacial Acetic Acid (Catalyst)

Workflow:
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Imidate Formation: React benzylamine with triethyl orthopropionate under reflux to form the

imidate intermediate.

Coupling: Dissolve 3-amino-5-methylpyrazole (1.0 eq) in anhydrous ethanol.

Addition: Add the imidate intermediate (1.1 eq) dropwise.

Catalysis: Add 2-3 drops of glacial acetic acid.

Reflux: Heat the mixture at 80°C for 6-8 hours. Monitor via TLC (Mobile phase:

Hexane/EtOAc 7:3).

Purification: Evaporate solvent. Recrystallize the residue from ethanol/water to yield white

crystalline solid.

DPPH Radical Scavenging Assay
Objective: Quantify antioxidant potency (

).

Protocol:

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

Dilution: Prepare serial dilutions of the test analog (10 - 200

M).

Incubation: Mix 1 mL of analog solution with 3 mL of DPPH solution. Vortex vigorously.

Dark Phase: Incubate in the dark at room temperature for 30 minutes.

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

Calculation:

Validation Criteria: Ascorbic acid standard must show

.
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-Glucosidase Inhibition Assay
Objective: Evaluate antidiabetic potential (Class II).

Protocol:

Enzyme Mix: Dissolve

-glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.9).

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG).

Reaction:

Pre-incubate 50

L enzyme + 20

L test compound for 10 min at 37°C.

Add 50

L pNPG substrate to start reaction.

Incubate for 20 min at 37°C.

Termination: Stop reaction with 100

L of 0.1 M

.

Detection: Measure absorbance of released p-nitrophenol at 405 nm.

Critical Analysis & Recommendations
Efficacy vs. Toxicity

Class I (Antioxidant): While showing 72% scavenging activity, the benzyl group increases

lipophilicity. Toxicity screening (MTT assay on HEK293 cells) is recommended to ensure the
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compound does not disrupt cell membranes non-specifically.

Class II (Antidiabetic): The

-hydroxy derivatives show comparable efficacy to Acarbose (67% vs 58%) but likely possess
better gastrointestinal tolerance due to the lack of a complex oligosaccharide structure,
potentially reducing the side effect of flatulence associated with Acarbose.

Future Development Pathway
For drug development professionals, the Class II scaffold presents a more viable lead for

metabolic disorders.

Optimization Strategy: Substitution of the propyl chain with fluorinated analogs (e.g.,

trifluoropropanimidamide) could enhance metabolic stability against amidases.

Formulation: Due to the polar nature of the amidoxime, lipid-based nano-encapsulation is

recommended to improve oral bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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